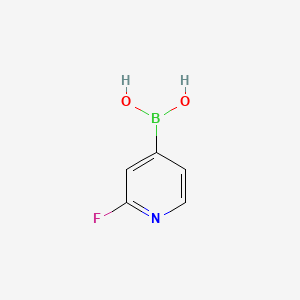

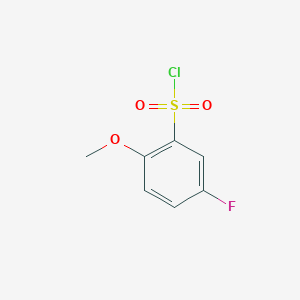

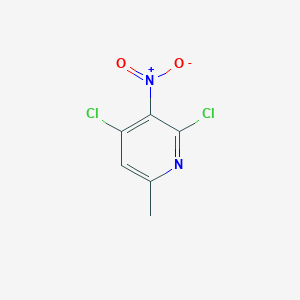

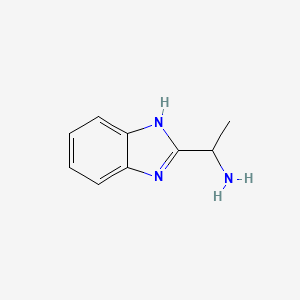

![molecular formula C12H8F3NOS B1304216 4-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-甲醛 CAS No. 438577-61-8](/img/structure/B1304216.png)

4-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-甲醛

描述

Synthesis Analysis

The synthesis of heterocyclic compounds containing the trifluoromethyl group has been a subject of interest due to their potential applications. In the context of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde, similar compounds have been synthesized using various reagents and methods. For instance, novel pyrazole-4-carbaldehydes with a trifluoromethylphenyl moiety were synthesized using the Vilsmeier-Haack reagent, demonstrating the versatility of this reagent in introducing aldehyde functionality to heterocyclic compounds . Additionally, the synthesis of bis-trifluoromethyl thiazoline and thiazole derivatives from a trifluoromethyl ketone precursor was reported, highlighting the use of anti-Michael addition and condensation reactions with thioamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined, revealing the coplanarity of the aldehydic fragment with the pyrazole ring and specific intermolecular interactions . Similarly, the crystal structure of an imidazo[2,1-b][1,3,4]thiadiazole derivative was described, with the structure being stabilized by intermolecular interactions . These findings suggest that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde may also exhibit specific molecular conformations and intermolecular interactions that could be characterized by similar methods.

Chemical Reactions Analysis

The reactivity of carbaldehyde-containing heterocycles can lead to various chemical transformations. For instance, thiadiazole carbaldehydes can be converted into tetraazapentalenes through a series of reactions involving bromination, treatment with sodium azide, and decomposition . This indicates that the aldehyde group in such compounds can participate in further chemical reactions, potentially leading to the synthesis of novel heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes are influenced by their molecular structure. The presence of electron-withdrawing trifluoromethyl groups can affect the compound's spectroscopic properties and reactivity. For example, the infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole carbaldehyde derivative were investigated, revealing insights into the molecule's stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . Additionally, the antimicrobial activities of thiazolidinone derivatives synthesized from a methylthiazole carbaldehyde were evaluated, showing moderate to good activity, which suggests that the compound may also possess biological activity .

科学研究应用

药物开发中的作用

三氟甲基是该化合物中的一种常见基团,在许多FDA批准的药物中都有发现 . 在化合物中引入氟或含氟官能团可以显著影响药物的增长 . 因此,该化合物可能在开发新药中发挥作用。

腙的合成

该化合物已用于合成一系列新的腙 . 腙是一类有机化合物,因其潜在的抗菌和抗氧化性能而备受关注 .

抗菌应用

使用该化合物合成的腙已被测试其抗菌性能 . 它们对几种类型的细菌表现出中等至良好的生长抑制作用 .

抗氧化应用

使用该化合物合成的某些腙表现出良好的抗氧化性能 . 抗氧化剂是能够阻止或减缓自由基对细胞造成的损伤的物质 .

中枢炎症的调节

该化合物可能在调节中枢炎症方面发挥重要作用 . 这表明该化合物可能在治疗与中枢神经系统炎症相关的疾病中发挥作用 .

脑部炎症过程的控制

该化合物还可以用于控制脑部炎症过程 . 这在治疗神经退行性疾病方面可能特别有用,因为神经退行性疾病通常与脑部炎症有关 .

安全和危害

作用机制

Mode of Action

Similar compounds have been found to act as agonists for peroxisome proliferator-activated receptors . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to play a role in the regulation of central inflammation and control of brain inflammation process . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might influence similar pathways and their downstream effects.

Result of Action

Related compounds have been found to have significant effects on inflammation processes . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might have similar effects.

属性

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULJSSOBHAIERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382343 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438577-61-8 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。